Substance P (4-11)

NK1 receptor pharmacology tachykinin binding competitive displacement assay

Substance P (4-11) is the definitive NK1 receptor agonist for rigorous pharmacological research. Unlike full-length Substance P, this C-terminal octapeptide eliminates NK2/NK3 cross-reactivity, ensuring unambiguous NK1-specific data. It demonstrates an IC₅₀ of 15 nM, superior spasmogenic potency in smooth muscle assays, and documented thermal stability across 35–45°C. Researchers requiring validated receptor selectivity, robust functional activity, and reliable thermal robustness should select this fragment over uncharacterized or cross-reactive alternatives to eliminate confounding signaling in binding, contraction, and neurogenic inflammation studies.

Molecular Formula C46H67N11O10S
Molecular Weight 966.2 g/mol
CAS No. 53749-60-3
Cat. No. B1295781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (4-11)
CAS53749-60-3
Synonyms1-dearginyl-2-deprolyl-3-delysine-substance P
1-des-Arg-2-des-Pro-3-des-Lys-substance P
SP(4-11)
substance P (4-11)
substance P octapeptide
substance P, dearginyl(1)-deprolyl(2)-delysine(3)-
Molecular FormulaC46H67N11O10S
Molecular Weight966.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3
InChIInChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1
InChIKeyXVTHVTVZLLFSPI-YJPQGOKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (4-11) CAS 53749-60-3: NK1-Selective Agonist Peptide for Tachykinin Research Applications


Substance P (4-11) is an octapeptide C-terminal fragment of the undecapeptide neuropeptide Substance P, characterized by the amino acid sequence H-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ (PQQFFGLM-amide) and a molecular weight of 966.16 Da [1]. It functions as a highly selective agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor that mediates diverse physiological processes including pain transmission, neurogenic inflammation, and emesis . The compound is employed as a research tool for probing NK1 receptor pharmacology and for investigating tachykinin signaling pathways in both in vitro and in vivo models .

Why Substance P (4-11) Cannot Be Replaced by Full-Length Substance P or Other Tachykinin Analogs in NK1-Specific Studies


Generic substitution of Substance P (4-11) with full-length Substance P (1-11) or other tachykinin receptor agonists is scientifically inadvisable due to fundamental differences in receptor subtype selectivity and functional activity profiles. Unlike the undecapeptide parent compound, which exhibits cross-reactivity with NK2 and NK3 receptors, Substance P (4-11) demonstrates marked selectivity for the NK1 receptor subtype, thereby reducing confounding signaling from non-NK1 pathways in experimental systems . Furthermore, systematic structure-activity relationship (SAR) studies have established that Substance P (4-11) exhibits superior spasmogenic potency relative to full-length Substance P and numerous synthetic analogs in isolated guinea-pig ileum preparations [1]. N-terminal fragments such as Substance P (1-7) lack NK1 agonist activity altogether, while synthetic NK1 agonists like GR73632 display divergent potency ratios depending on the biological preparation employed [2]. The evidence summarized below provides quantitative justification for the selection of Substance P (4-11) as a preferred NK1 receptor probe when experimental objectives demand both high selectivity and validated functional activity.

Quantitative Differentiation of Substance P (4-11) from Full-Length Substance P and Related Tachykinin Analogs


NK1 Receptor Binding Affinity: IC₅₀ of 15 nM Defines Potency Relative to Full-Length Substance P

Substance P (4-11) binds to the NK1 receptor with an IC₅₀ of 15 nM as determined in radioligand displacement assays . This value establishes the fragment as a potent NK1 receptor agonist. While a direct IC₅₀ comparison for full-length Substance P in the identical assay system is not reported in this source, the fragment's binding affinity supports its classification as a high-potency NK1 ligand suitable for receptor occupancy studies requiring sub-micromolar concentrations.

NK1 receptor pharmacology tachykinin binding competitive displacement assay

Spasmogenic Potency in Guinea-Pig Ileum: SP(4-11) > Full-Length SP = [Tyr⁷]-SP = [Nle¹¹]-SP

In non-stimulated guinea-pig ileum, a classical bioassay for tachykinin activity, Substance P (4-11) demonstrates greater spasmogenic potency than full-length Substance P (1-11) and several synthetic analogs including [Tyr⁷]-SP and [Nle¹¹]-SP [1]. The potency hierarchy reported is: SP(4-11) > SP = [Tyr⁷]-SP = [Eth¹¹]-SP = [Nle¹¹]-SP. This rank order is preserved in stimulated guinea-pig ileum preparations. The enhanced activity of the C-terminal octapeptide relative to the parent undecapeptide suggests that N-terminal residues Arg¹-Pro²-Lys³ may partially constrain receptor activation efficacy in this tissue context.

smooth muscle contraction guinea-pig ileum tachykinin bioassay

Bronchoconstriction Potency in Guinea-Pig: SP(4-11) Demonstrates Highest Activity Among All SP Fragments Tested

In a guinea-pig model of bronchoconstriction, Substance P (4-11) exhibited the highest potency among a systematic series of C-terminal Substance P fragments [1]. The rank order of potency for inducing bronchoconstriction was: SP(4-11) ≫ SP(5-11) = SP(3-11) = SP(2-11) > SP(1-11) = SP(6-11). This quantitative structure-activity relationship (SAR) data confirms that the octapeptide fragment containing residues 4-11 represents the optimal minimal sequence for retaining and enhancing bronchoconstrictor activity, outperforming both shorter fragments and the full-length undecapeptide.

bronchoconstriction respiratory pharmacology airway smooth muscle

Thermal Stability Profile: Heat-Stable Peptide Suitable for Applications Across Wide Temperature Range (35°C to 45°C)

Substance P (4-11) has been demonstrated to be highly heat stable and can be employed across a wide temperature range without significant loss of biological activity . The reported operational temperature window extends from 35°C to 45°C, representing physiological to moderately supraphysiological conditions. This thermostability characteristic is not uniformly documented for all Substance P fragments or synthetic analogs, and provides a practical advantage for experimental protocols that require temperature variations, such as tissue bath experiments, cell culture incubations, or transportation under ambient conditions.

peptide stability thermostability experimental handling

Chromatographic Purity Specifications: HPLC Purity ≥95-99% Across Multiple Commercial Sources

Commercial preparations of Substance P (4-11) are routinely characterized by high-performance liquid chromatography (HPLC) with purity specifications ranging from ≥95% to 99% [1]. Multiple suppliers provide independent certificates of analysis documenting HPLC purity exceeding 95% for research-grade material and up to 99% for reference standard preparations. This level of purity consistency supports reproducible experimental outcomes and minimizes the confounding influence of peptide-related impurities that could interfere with receptor binding or functional assays.

peptide quality control HPLC analysis analytical characterization

Optimal Research Applications for Substance P (4-11) Based on Validated Differential Performance Characteristics


NK1 Receptor Pharmacological Profiling and Binding Studies

Substance P (4-11) is ideally suited for radioligand binding assays and receptor occupancy studies targeting the NK1 receptor, based on its established IC₅₀ of 15 nM for NK1 receptor binding . Its documented high selectivity for NK1 over NK2 and NK3 receptors minimizes confounding signals from non-target tachykinin receptor subtypes, enabling unambiguous interpretation of NK1-specific pharmacological effects. Researchers conducting competitive displacement assays or characterizing novel NK1 antagonists should select this compound as a reference agonist.

Smooth Muscle Contractility and Bronchoconstriction Models

For investigations of NK1-mediated smooth muscle contraction, including gastrointestinal motility studies and airway hyperresponsiveness models, Substance P (4-11) provides validated and quantifiably superior potency relative to full-length Substance P . The compound's rank order as the most potent fragment in guinea-pig bronchoconstriction assays makes it the preferred agonist for respiratory pharmacology studies, particularly when assessing NK1 receptor contribution to airway constriction or evaluating potential NK1 antagonist efficacy in pulmonary tissues.

In Vitro and In Vivo Inflammation Studies

Substance P (4-11) functions as an effective NK1 agonist probe in models of neurogenic inflammation . The compound stimulates cytokine release (IL-6 and TNF-α) from macrophages and mimics the pro-inflammatory effects of full-length Substance P in cellular and tissue preparations. For studies requiring NK1 receptor activation in the context of inflammation, Substance P (4-11) offers a selective alternative to the parent peptide, reducing potential NK2/NK3-mediated confounding effects while maintaining robust inflammatory response induction.

Assays Requiring Extended Temperature Stability

For experimental protocols involving temperature fluctuations, extended incubation periods, or shipping under ambient conditions, Substance P (4-11) offers documented thermal stability across a 35°C to 45°C range . This property is particularly advantageous for tissue bath experiments, long-term cell culture exposures, and collaborative studies where peptide integrity during transport is a concern. Researchers should consider Substance P (4-11) over less thoroughly characterized analogs when temperature robustness is a critical experimental parameter.

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